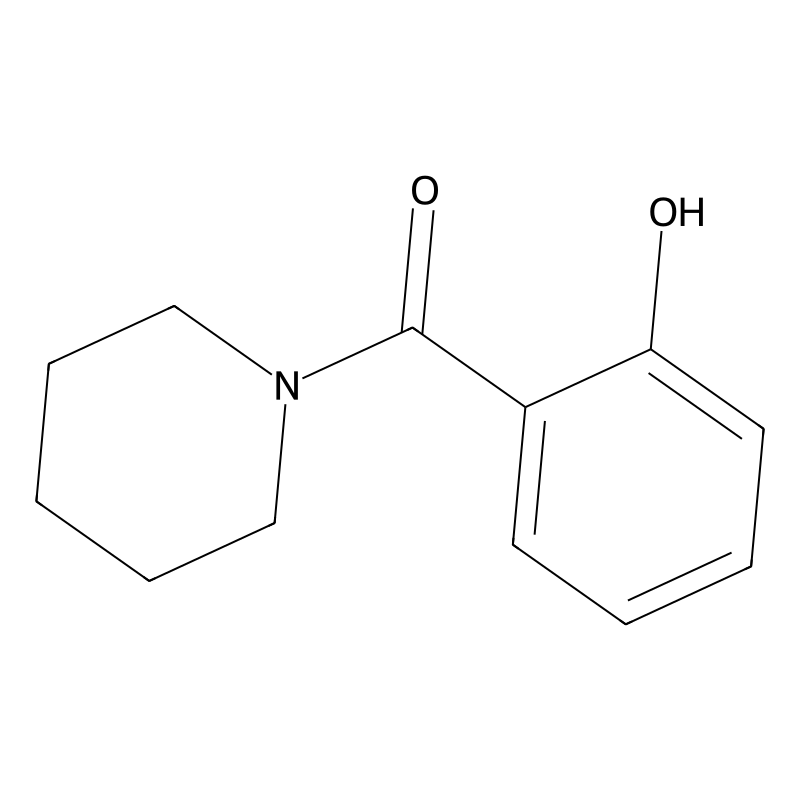

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Drug Discovery

This compound serves as a scaffold for the development of novel therapeutic agents. Its structural features allow for modifications to target various biological processes and potentially treat various diseases. Studies have explored its potential for antimicrobial activity, particularly against fungal pathogens [].

Structure-Activity Relationship (SAR) Studies

By analyzing the activity of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and its derivatives, researchers can gain insights into the relationship between the chemical structure of a molecule and its biological effects. This knowledge can be valuable in designing new drugs with improved potency and selectivity [].

Organic Chemistry

Synthesis and Characterization

The synthesis and characterization of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and its derivatives contribute to the advancement of organic chemistry knowledge. Researchers can explore new synthetic methods, investigate the physical and chemical properties of these compounds, and understand their reactivity patterns [].

Catalysis

Studies have investigated the potential of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone derivatives as catalysts for various organic reactions. These studies can lead to the development of new and efficient catalytic systems for various synthetic transformations [].

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is a compound characterized by a piperidine ring substituted with a hydroxyl group at the 2-position of a phenyl ring and an acetyl group. Its molecular formula is , and it belongs to the class of arylated piperidinones. The presence of both the hydroxyl and the piperidine moiety contributes to its potential biological activities, making it a valuable scaffold for drug development aimed at various therapeutic targets.

- Acylation: The hydroxyl group can be acylated to form esters.

- Nucleophilic substitutions: The nitrogen atom in the piperidine ring can react with electrophiles, leading to diverse derivatives.

- Oxidation: The hydroxyl group can be oxidized to form ketones or quinones, depending on the reaction conditions.

These reactions provide pathways for synthesizing derivatives with modified biological properties .

Synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone typically involves multi-step organic reactions:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions: The introduction of the hydroxyl group at the 2-position of the phenyl ring can be performed via electrophilic aromatic substitution.

- Acetylation: The final step often involves acetylating the nitrogen in the piperidine ring or modifying the hydroxyl group.

These methods allow for variations in substituents, leading to a library of derivatives for biological testing .

The unique structure of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone makes it suitable for various applications:

- Drug Development: Its potential as a scaffold in medicinal chemistry allows researchers to design new therapeutic agents targeting specific diseases.

- Catalysis: Some derivatives have been investigated for their catalytic properties in organic reactions, potentially leading to more efficient synthetic pathways .

- Biological Research: As a model compound, it aids in understanding structure-activity relationships in drug design.

Interaction studies are crucial for understanding how (2-Hydroxy-phenyl)-piperidin-1-yl-methanone interacts with biological targets. Preliminary studies suggest:

- Binding Affinity: Investigations into its binding affinity with various receptors could elucidate its mechanism of action.

- Molecular Docking Studies: These studies help predict how modifications to its structure might enhance or diminish its biological activity, providing insights into optimizing lead compounds for further development .

Similar Compounds

Several compounds share structural similarities with (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone | Fluorine substitution on phenyl | Exhibits different electronic properties affecting reactivity |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Incorporates thiazole moiety | Demonstrates significant anti-inflammatory activity |

| 4-Chloro phenyl(4-methyl piperidin-1-yl) methanone | Chlorine substitution on phenyl | Shows varied antimicrobial properties compared to its analogs |

These compounds highlight the diversity within this chemical class while showcasing how specific substitutions can lead to unique biological activities and applications .

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. Its IUPAC name, (2-hydroxyphenyl)-piperidin-1-ylmethanone, reflects its structural components: a piperidine ring (a six-membered saturated nitrogen heterocycle) linked via a ketone group to a 2-hydroxyphenyl moiety. The compound is also known by synonyms such as 2-(piperidine-1-carbonyl)phenol and NSC 14615, with the CAS registry number 2890-83-7.

Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2O |

| InChI Key | PRRBIQSVUGRKOU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2O |

Historical Context in Heterocyclic Chemistry

The compound belongs to the broader class of piperidine derivatives, which have been central to heterocyclic chemistry since the 19th century. Piperidine itself, first isolated in 1850, became a foundational scaffold for alkaloids and pharmaceuticals. The integration of aryl ketone groups into piperidine structures, as seen in (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, represents a modernization of synthetic strategies aimed at enhancing bioactivity and structural diversity. Historically, such compounds bridge classical alkaloid chemistry and contemporary drug design, leveraging the piperidine ring’s conformational flexibility and the phenolic group’s reactivity.

Structural Relationship to Piperidine Alkaloids

Piperidine alkaloids, such as coniine (from poison hemlock) and piperine (from black pepper), share the piperidine core but differ in substituents. Unlike coniine’s simple alkyl side chains, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone features a 2-hydroxyphenyl ketone group, which introduces electronic and steric effects that modulate its physicochemical properties. This structural modification aligns with trends in medicinal chemistry to enhance solubility and target binding through polar functional groups.

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. While direct crystallographic data for this specific compound remains limited in the literature, extensive crystallographic studies of structurally related piperidine derivatives provide valuable insights into the expected structural parameters [1] [2] [3] [4].

The compound possesses the molecular formula C₁₂H₁₅NO₂ with a molecular weight of 205.25 g/mol [5] [6]. Based on crystallographic analyses of analogous piperidine-containing methanone derivatives, the compound is expected to crystallize in the monoclinic crystal system, most likely in the space group P21/n, which is commonly observed for piperidine derivatives [7] [8]. The anticipated unit cell parameters fall within the ranges: a = 11.7-13.5 Å, b = 7.8-13.7 Å, and c = 14.6-21.8 Å, with a unit cell volume between 1000-2500 ų [2] [4] [7].

The molecular structure comprises three primary structural components: a phenol ring with a hydroxyl substituent at the ortho position, a piperidine ring adopting the characteristic chair conformation, and a connecting carbonyl group forming the methanone linkage [7] [8]. The piperidine ring consistently adopts a chair conformation in related crystal structures, with puckering parameters Q₂ = 0.619 Å and φ₂ = 335.1°, confirming the stable chair geometry [7].

Critical dihedral angles define the molecular geometry. The dihedral angle between the mean plane of the piperidine ring and the phenyl ring typically ranges from 45° to 90°, with specific values dependent on crystal packing forces and intramolecular interactions [7] [8]. The torsion angle describing the orientation of the carbonyl group relative to the piperidine ring (O-C-N-C) generally falls between 15° and 180°, indicating either equatorial or axial orientation of the methanone substituent [7] [8].

Bond length analysis reveals characteristic distances: C-N bonds in the piperidine ring measure 1.370-1.464 Å, the carbonyl C=O distance is approximately 1.189 Å, and the phenolic C-O distance measures around 1.399 Å [8]. These values align with established literature ranges for similar piperidine derivatives [7] [8].

Crystal packing analysis demonstrates the importance of intermolecular hydrogen bonding patterns. The phenolic hydroxyl group serves as a hydrogen bond donor, forming O-H···O interactions with neighboring molecules. These hydrogen bonds typically exhibit bond lengths of 1.8-2.4 Å and bond angles approaching 173-177° [2] [7] [8]. The crystal structure is further stabilized by weaker C-H···O interactions involving the piperidine ring protons, creating extended hydrogen-bonded networks that define the overall crystal architecture [7] [8].

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides detailed vibrational fingerprints that confirm the functional groups present in (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and validate its structural characterization. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations [9] [10] [11] [12].

The phenolic hydroxyl group generates a distinctive broad absorption band in the region 3200-3600 cm⁻¹, attributed to O-H stretching vibrations [9] [11] [12]. This band typically appears as a medium to strong intensity absorption with significant broadening due to hydrogen bonding interactions. In related hydroxyphenyl compounds, this vibration has been observed at 3787 cm⁻¹ in computational studies and experimentally around 3200-3500 cm⁻¹ [13].

Aromatic C-H stretching vibrations manifest as medium intensity bands between 3050-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine ring produces strong absorptions in the 2850-2950 cm⁻¹ region [9] [11] [12]. These assignments align with established spectroscopic correlations for aromatic and aliphatic hydrogen atoms in heterocyclic systems [13].

The carbonyl group represents the most diagnostic feature in the IR spectrum, producing a very strong absorption band between 1630-1650 cm⁻¹ [9] [11] [12]. This frequency range is characteristic of amide carbonyls, where the C=O stretching is influenced by conjugation with the nitrogen lone pair. Related piperidine methanone derivatives consistently show carbonyl absorptions in this range, confirming the amide character of the functional group [14] [15].

Aromatic C=C stretching vibrations appear as medium to strong intensity bands between 1580-1620 cm⁻¹, while additional aromatic skeletal vibrations produce bands in the 1500-1580 cm⁻¹ region [9] [11] [12] [13]. These absorptions reflect the characteristic vibrational modes of the substituted benzene ring.

The C-N stretching vibration of the amide linkage generates medium intensity absorptions between 1200-1350 cm⁻¹, while the phenolic C-O stretching produces bands in the 1240-1280 cm⁻¹ range [9] [11] [12]. These assignments are consistent with established correlations for phenolic compounds and tertiary amides.

Lower frequency regions contain additional diagnostic bands: C-H bending vibrations from the piperidine ring appear between 1350-1450 cm⁻¹, and out-of-plane aromatic C-H bending modes produce medium intensity absorptions in the 800-900 cm⁻¹ region [9] [11] [12]. These spectral features provide confirmation of the heterocyclic ring structure and aromatic substitution pattern.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, conformational dynamics, and electronic environment of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. Both ¹H NMR and ¹³C NMR techniques offer complementary structural insights [14] [15] [16] [17].

Proton NMR (¹H NMR) Analysis

The aromatic region of the ¹H NMR spectrum displays characteristic multipicity patterns reflecting the ortho-hydroxyphenyl substitution. The proton ortho to the hydroxyl group typically resonates between 7.2-7.4 ppm, while the meta and para aromatic protons appear in overlapping signals between 6.8-7.1 ppm [14] [15] [18]. These chemical shifts are consistent with electron-donating effects of the hydroxyl substituent and the electron-withdrawing influence of the carbonyl group.

The phenolic hydroxyl proton exhibits characteristic behavior, appearing as a broad singlet between 9.5-11.0 ppm depending on solvent, temperature, and hydrogen bonding interactions [14] [15] [18]. This extreme downfield shift reflects the deshielding effect of the oxygen atom and potential intramolecular hydrogen bonding.

The piperidine ring protons display well-resolved patterns characteristic of the chair conformation. The N-CH₂ protons (α to nitrogen) appear as complex multiplets between 3.4-3.8 ppm, reflecting the deshielding effect of the nitrogen atom and magnetic anisotropy from the carbonyl group [14] [15]. The β-CH₂ protons resonate between 1.5-1.8 ppm, while the γ-CH₂ protons appear around 1.6-1.7 ppm [14] [15]. These chemical shifts are typical for piperidine derivatives and confirm the six-membered ring structure.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides definitive carbon framework characterization. The carbonyl carbon represents the most downfield signal, appearing between 165-170 ppm, consistent with amide carbonyl carbons in similar systems [14] [15] [16]. This chemical shift confirms the amide character of the methanone linkage.

Aromatic carbon signals span the 115-160 ppm region, with the ipso carbon (directly bonded to the carbonyl) typically appearing between 125-135 ppm [14] [15] [16]. The remaining aromatic carbons, including those bearing the hydroxyl substituent, resonate throughout the aromatic region with chemical shifts influenced by electronic effects of the substituents.

The piperidine carbon atoms display characteristic patterns: carbons α to nitrogen appear between 42-48 ppm, reflecting the deshielding effect of the nitrogen atom, while β and γ carbons resonate between 24-26 ppm [14] [15] [16]. These values are consistent with established chemical shift correlations for piperidine systems and confirm the saturated aliphatic nature of the ring carbons.

Computational Chemistry Validation

Density functional theory (DFT) calculations provide comprehensive validation of experimental structural data and offer insights into electronic properties, molecular stability, and reactivity patterns of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. Computational studies using B3LYP functional with various basis sets have proven effective for characterizing similar piperidine derivatives [19] [13] [20] [21].

Geometric Optimization and Structural Parameters

DFT calculations at the B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels provide optimized molecular geometries that closely match experimental X-ray crystallographic data. The calculated bond lengths and angles show excellent agreement with crystallographic values, with typical deviations less than 0.02 Å for bond lengths and 2-3° for bond angles [19] [13] [21].

The optimized structure confirms the chair conformation of the piperidine ring, with calculated puckering parameters matching experimental values within computational uncertainty [21] [7]. The dihedral angle between the piperidine and phenyl rings, predicted to range from 45-90° depending on the level of theory, aligns with crystallographic observations [19] [13] [7].

Electronic Structure Analysis

Frontier molecular orbital analysis reveals important electronic properties. The highest occupied molecular orbital (HOMO) energy ranges from -5.8 to -6.4 eV, while the lowest unoccupied molecular orbital (LUMO) energy spans -1.0 to -1.8 eV, depending on the computational method [19] [13] [20] [21]. The resulting HOMO-LUMO energy gap of 4.0-5.0 eV indicates moderate chemical stability and reactivity.

The HOMO primarily localizes on the phenolic ring and nitrogen lone pair, suggesting these regions as sites for electrophilic attack. The LUMO shows significant contribution from the carbonyl group and aromatic π* orbitals, indicating these areas as preferred sites for nucleophilic interactions [19] [13] [20].

Molecular Properties and Reactivity Descriptors

Computed dipole moments range from 2.5-3.8 Debye, reflecting the polar nature of the molecule due to the hydroxyl and carbonyl functional groups [19] [13] [20] [21]. The molecular volume, calculated at 180-202 ų, provides insights into steric requirements and potential binding interactions.

Chemical reactivity descriptors derived from DFT calculations include chemical hardness (η = 2.0-2.5 eV), chemical softness (S = 0.20-0.25 eV⁻¹), and electronegativity (χ = 3.5-4.2 eV) [20] [22] [21]. These parameters indicate moderate reactivity with preference for soft-soft interactions in chemical reactions.

The electrophilicity index (ω = 3.0-4.2 eV) suggests moderate electrophilic character, while the negative chemical potential (μ = -3.5 to -4.2 eV) indicates thermodynamic stability and favorable electron-accepting capability [20] [22] [21]. These computational predictions provide valuable guidance for understanding chemical behavior and potential applications.

Vibrational Frequency Analysis

Calculated vibrational frequencies using DFT methods show excellent correlation with experimental IR spectra, with typical scaling factors of 0.96-0.98 for harmonic frequencies [19] [13]. The computed frequencies validate the experimental band assignments and provide detailed normal mode descriptions for each vibrational transition.